molecular formula C19H18N4OS B2972713 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 852145-60-9

3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2972713
CAS No.: 852145-60-9
M. Wt: 350.44
InChI Key: ARTQJLZHFSOIRE-UHFFFAOYSA-N
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Description

3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is an organic compound with a unique structure, which includes a triazole ring, an indole nucleus, an ethylsulfanyl group, and a methoxyphenyl group. Each of these components contributes to the compound's diverse chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole, a multi-step synthetic procedure is often used. Typically, the preparation involves the following steps:

  • Formation of the Triazole Ring: : The triazole ring can be synthesized using a cyclization reaction involving hydrazine, an aldehyde, and a thiourea derivative under reflux conditions.

  • Introduction of the Indole Nucleus: : This step can involve coupling the triazole ring with an indole derivative using a catalyst such as palladium on carbon.

  • Attachment of the Ethylsulfanyl Group: : This is achieved through nucleophilic substitution using ethylthiol in the presence of a base.

  • Addition of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced using a Friedel-Crafts acylation reaction, involving an aryl halide and aluminum chloride as the catalyst.

Industrial Production Methods: In industrial settings, these reactions are often carried out in large-scale reactors with precise control over temperature, pressure, and pH to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides and sulfones.

  • Reduction: : Reduction of the triazole ring can produce a variety of dihydrotriazole derivatives.

  • Substitution: : The methoxy group can be substituted with various nucleophiles under suitable conditions.

Common Reagents and Conditions:

  • Oxidation: : Common reagents include hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

  • Substitution: : Reactions often use nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products:

  • Oxidation: : Produces sulfoxides and sulfones.

  • Reduction: : Leads to dihydrotriazole derivatives.

  • Substitution: : Forms various methoxyphenyl-substituted products.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis for constructing complex molecules. Biology : Serves as a ligand for binding studies with proteins and enzymes. Medicine : Investigated for its potential pharmacological properties, including antifungal, antibacterial, and anticancer activities. Industry : Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Comparison: : Similar compounds include other triazole-indole derivatives, such as 3-[5-(methylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole, which differ in the alkyl groups attached to the triazole ring. Uniqueness : The presence of the ethylsulfanyl group in the compound provides unique reactivity compared to similar compounds with different sulfanyl substitutions.

By focusing on the specific synthetic routes, reaction conditions, and diverse applications, this article highlights the unique chemical and biological properties of 3-[5-(ethylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]-1H-indole.

Properties

IUPAC Name

3-[5-ethylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-3-25-19-22-21-18(16-12-20-17-7-5-4-6-15(16)17)23(19)13-8-10-14(24-2)11-9-13/h4-12,20H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARTQJLZHFSOIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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